N-[(3beta,5alpha,6beta)-3,6-Dihydroxycholestan-5-yl]benzamide
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Overview
Description
N-[(3beta,5alpha,6beta)-3,6-Dihydroxycholestan-5-yl]benzamide is a complex organic compound that belongs to the class of cholestane derivatives. This compound is characterized by the presence of a cholestane backbone with hydroxyl groups at the 3 and 6 positions and a benzamide group attached to the 5 position. The unique structure of this compound makes it an interesting subject for various scientific studies, particularly in the fields of chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3beta,5alpha,6beta)-3,6-Dihydroxycholestan-5-yl]benzamide typically involves multiple steps, starting from cholestane derivatives The hydroxylation of cholestane at the 3 and 6 positions can be achieved using specific oxidizing agents under controlled conditions
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as chromatography and recrystallization are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-[(3beta,5alpha,6beta)-3,6-Dihydroxycholestan-5-yl]benzamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The benzamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxyl groups can participate in substitution reactions, where they are replaced by other functional groups like halides or ethers.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Thionyl chloride for converting hydroxyl groups to chlorides.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of halides or ethers.
Scientific Research Applications
N-[(3beta,5alpha,6beta)-3,6-Dihydroxycholestan-5-yl]benzamide has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other complex organic molecules.
Biology: Studied for its potential role in cellular processes and signaling pathways.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of cholesterol-related disorders.
Industry: Utilized in the development of pharmaceuticals and biochemical assays.
Mechanism of Action
The mechanism of action of N-[(3beta,5alpha,6beta)-3,6-Dihydroxycholestan-5-yl]benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes involved in cholesterol metabolism, thereby modulating their activity. The hydroxyl and benzamide groups play a crucial role in these interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Cholestane: The parent compound with a similar backbone but lacking the hydroxyl and benzamide groups.
Cholestanol: A derivative with hydroxyl groups but without the benzamide group.
Cholesterol: A well-known sterol with a hydroxyl group at the 3 position.
Uniqueness
N-[(3beta,5alpha,6beta)-3,6-Dihydroxycholestan-5-yl]benzamide is unique due to the presence of both hydroxyl and benzamide groups, which confer distinct chemical and biological properties. This combination allows for specific interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications.
Properties
CAS No. |
62684-24-6 |
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Molecular Formula |
C34H53NO3 |
Molecular Weight |
523.8 g/mol |
IUPAC Name |
N-[(3S,5R,6R,8S,9S,10R,13R,14S,17R)-3,6-dihydroxy-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-1,2,3,4,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-5-yl]benzamide |
InChI |
InChI=1S/C34H53NO3/c1-22(2)10-9-11-23(3)27-14-15-28-26-20-30(37)34(35-31(38)24-12-7-6-8-13-24)21-25(36)16-19-33(34,5)29(26)17-18-32(27,28)4/h6-8,12-13,22-23,25-30,36-37H,9-11,14-21H2,1-5H3,(H,35,38)/t23-,25+,26+,27-,28+,29+,30-,32-,33-,34+/m1/s1 |
InChI Key |
KTAVZXDAEGFFOX-JGZJFGLQSA-N |
Isomeric SMILES |
C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C[C@H]([C@@]4([C@@]3(CC[C@@H](C4)O)C)NC(=O)C5=CC=CC=C5)O)C |
Canonical SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CC(C4(C3(CCC(C4)O)C)NC(=O)C5=CC=CC=C5)O)C |
Origin of Product |
United States |
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